1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
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Description
1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H27FN2O4 and its molecular weight is 402.466. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine receptors, particularly the dopamine D4 receptor . The interaction with dopamine receptors suggests that this compound may influence neurotransmitter signaling pathways. Additionally, the presence of the fluorophenyl group enhances its binding affinity to these receptors, making it a valuable tool for studying receptor-ligand interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving dopamine receptors . By binding to these receptors, it can influence gene expression and cellular metabolism. For example, the activation of dopamine D4 receptors by this compound can lead to changes in cyclic adenosine monophosphate (cAMP) levels, which in turn affects downstream signaling pathways and cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with dopamine receptors. The compound’s fluorophenyl group enhances its binding affinity, allowing it to effectively compete with endogenous ligands for receptor binding sites . Upon binding to the dopamine D4 receptor, the compound can either inhibit or activate the receptor, depending on its concentration and the cellular context. This modulation of receptor activity can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, allowing for extended studies on its biochemical effects . Over prolonged periods, some degradation may occur, which can influence its efficacy and potency. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of receptor modulation and gene expression changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can selectively modulate dopamine receptor activity without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including alterations in behavior and physiological functions. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical response, beyond which toxicity may occur.
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux and levels of metabolites can be influenced by the compound’s concentration and the presence of other interacting substances.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in certain tissues, particularly those with high expression of dopamine receptors. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins. The compound’s localization within tissues can affect its overall efficacy and duration of action.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with dopamine receptors . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its ability to modulate receptor activity. The subcellular distribution can also influence the compound’s stability and degradation.
Properties
IUPAC Name |
1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4/c1-16(26)17-3-8-21(22(13-17)28-2)29-15-20(27)14-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13,20,27H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKGCKSVZDJKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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